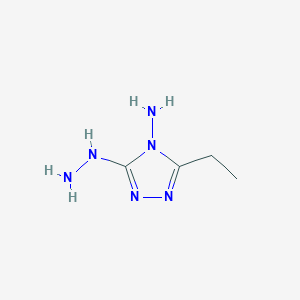

3-ethyl-5-hydrazinyl-4H-1,2,4-triazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

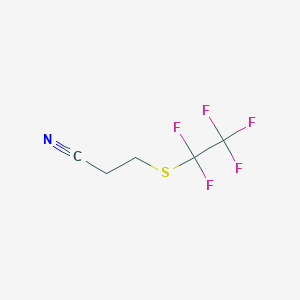

3-ethyl-5-hydrazinyl-4H-1,2,4-triazol-4-amine is an organic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes an ethyl group, a hydrazinyl group, and an amine group attached to the triazole ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-5-hydrazinyl-4H-1,2,4-triazol-4-amine typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazine and ethyl isothiocyanate. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium hydroxide under reflux conditions.

Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the triazole intermediate with hydrazine hydrate. This reaction is typically performed under mild conditions, such as room temperature, to avoid decomposition of the product.

Amination: The final step involves the introduction of the amine group through a nucleophilic substitution reaction. This can be achieved by reacting the hydrazinyl-triazole intermediate with an appropriate amine source, such as ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the product. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reagent concentrations.

Analyse Chemischer Reaktionen

Reaktionstypen

3-Ethyl-5-hydrazinyl-4H-1,2,4-triazol-4-amin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um die Verbindung in ihre reduzierte Form umzuwandeln.

Substitution: Nucleophile Substitutionsreaktionen können an der Amin- oder Hydrazinylgruppe auftreten, was zur Bildung verschiedener substituierter Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat; wird in der Regel in wässrigen oder organischen Lösungsmitteln bei kontrollierter Temperatur durchgeführt.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; Reaktionen werden in der Regel in wasserfreien Lösungsmitteln wie Tetrahydrofuran oder Ethanol durchgeführt.

Substitution: Ammoniak, Amin-Derivate; Reaktionen werden unter milden Bedingungen durchgeführt, häufig bei Raumtemperatur.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Oxiden und Hydroxyl-Derivaten.

Reduktion: Bildung reduzierter Triazol-Derivate.

Substitution: Bildung verschiedener substituierter Triazol-Derivate mit unterschiedlichen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

3-Ethyl-5-hydrazinyl-4H-1,2,4-triazol-4-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Triazol-Derivate verwendet. Es dient als Vorläufer für die Entwicklung neuer Materialien mit einzigartigen Eigenschaften.

Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller, antifungizider und anti-Krebs-Eigenschaften. Es wird zur Untersuchung von Enzyminhibition und Proteinwechselwirkungen verwendet.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Entwicklung neuer Medikamente, die auf bestimmte biologische Pfade abzielen.

Industrie: Wird bei der Herstellung von Spezialchemikalien und als Katalysator in verschiedenen organischen Reaktionen eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 3-Ethyl-5-hydrazinyl-4H-1,2,4-triazol-4-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Die Verbindung kann als Enzyminhibitor wirken, indem sie an die aktive Stelle von Enzymen bindet und so deren Aktivität blockiert. Sie kann auch mit Proteinen und Nukleinsäuren interagieren und so ihre Funktion und Stabilität beeinflussen. Das Vorhandensein der Hydrazinyl- und Aminogruppen ermöglicht es der Verbindung, Wasserstoffbrücken und andere Wechselwirkungen mit biologischen Molekülen zu bilden, was zu ihrer biologischen Aktivität beiträgt.

Wirkmechanismus

The mechanism of action of 3-ethyl-5-hydrazinyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with proteins and nucleic acids, affecting their function and stability. The presence of the hydrazinyl and amine groups allows the compound to form hydrogen bonds and other interactions with biological molecules, contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Amino-3-hydrazino-5-mercapto-1,2,4-triazol: Ähnliche Struktur mit einer Mercaptogruppe anstelle einer Ethylgruppe.

5-Amino-1H-1,2,4-triazol-3-carbohydrazid: Enthält eine Carbohydrazidgruppe, die eine andere Reaktivität und Anwendungen bietet.

4H-1,2,4-triazol-3-amin, 4-ethyl-: Ähnliche Struktur, aber ohne die Hydrazinylgruppe.

Einzigartigkeit

3-Ethyl-5-hydrazinyl-4H-1,2,4-triazol-4-amin ist einzigartig, da sowohl die Ethyl- als auch die Hydrazinylgruppen vorhanden sind, die besondere chemische Eigenschaften und Reaktivität verleihen. Diese Kombination funktioneller Gruppen ermöglicht eine breite Palette chemischer Modifikationen und Anwendungen, was sie zu einer vielseitigen Verbindung in der wissenschaftlichen Forschung und in industriellen Anwendungen macht.

Eigenschaften

Molekularformel |

C4H10N6 |

|---|---|

Molekulargewicht |

142.16 g/mol |

IUPAC-Name |

3-ethyl-5-hydrazinyl-1,2,4-triazol-4-amine |

InChI |

InChI=1S/C4H10N6/c1-2-3-8-9-4(7-5)10(3)6/h2,5-6H2,1H3,(H,7,9) |

InChI-Schlüssel |

SWTGKQHEFXAYNH-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=NN=C(N1N)NN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzoic acid, 5-bromo-2-[(3-methylbutyl)amino]-, methyl ester](/img/structure/B12116547.png)

![4-Methoxy-N-[4-(thiazol-2-ylsulfinamoyl)-phenyl]-benzamide](/img/structure/B12116555.png)

![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole](/img/structure/B12116585.png)

![(2S)-2-amino-1-[(2R)-2-methyloxiran-2-yl]-3-phenylpropan-1-one](/img/structure/B12116611.png)

![ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12116635.png)

![4-[({[4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12116644.png)